molecular formula C20H17NO3 B11995174 4-methoxy-N-(4-phenoxyphenyl)benzamide

4-methoxy-N-(4-phenoxyphenyl)benzamide

Cat. No.: B11995174
M. Wt: 319.4 g/mol
InChI Key: PZLBAZHGNVUHBJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and a phenoxyphenyl substituent on the amide nitrogen. Its structure combines aromatic rigidity with polar functional groups, influencing its solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-methoxy-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C20H17NO3/c1-23-17-11-7-15(8-12-17)20(22)21-16-9-13-19(14-10-16)24-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,22)

InChI Key

PZLBAZHGNVUHBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-phenoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 4-methoxy-N-(4-phenoxyphenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Geometric Comparisons

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
  • Key Differences: Substituents: Bromo and nitro groups at the ortho and para positions of the benzamide ring, compared to the phenoxyphenyl group in the target compound. Geometry: Dihedral angles between the benzamide and substituted phenyl rings in 4MNB are 79.2° and 45.9°, indicating significant non-planarity .
  • Implications: The nitro and bromo groups in 4MNB increase electron-withdrawing effects, which could alter reactivity and intermolecular interactions compared to the electron-donating methoxy and phenoxy groups in the target compound.
2-Chloro-N-(4-Methoxyphenyl)Benzamide
  • Key Differences: Substituents: A chloro group replaces the phenoxyphenyl moiety. Geometry: The chloro-substituted benzene and methoxyphenyl rings form dihedral angles of 79.2° and 33.5° with the amide group, leading to a twisted conformation .
Thieno[2,3-d]Pyrimidin-2-yl Derivatives
  • Example: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide. Key Features: Incorporation of a trifluoromethyl-phenoxy-thienopyrimidine moiety enhances antimicrobial activity . Comparison: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the non-fluorinated phenoxyphenyl group in the target compound.
ES20 (4-Methoxy-N-{[2-(2-Methylbenzoyl)Hydrazino]Carbothioyl}Benzamide)
  • Key Features : The 4-methoxy group is critical for root growth inhibition in plants, as shown in Arabidopsis studies. Analogs lacking this group lost bioactivity .
  • Comparison: The phenoxyphenyl group in the target compound may confer distinct binding interactions compared to ES20’s hydrazinecarbothioyl substituent.
HPAPB (N-Hydroxy-4-Phenylacetylamino-N-p-Tolyl-Benzamide)
  • Key Features : Demonstrates anti-tumor activity with lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA (LD₅₀ = 0.77 g/kg) .
  • Comparison: The methoxy and phenoxyphenyl groups in the target compound may reduce cytotoxicity while maintaining efficacy, similar to HPAPB’s optimized substituents.
Spectroscopic Signatures
Compound IR ν(C=O) (cm⁻¹) ¹H-NMR δ (ppm) Key Peaks ¹³C-NMR δ (ppm) Key Peaks
Target Compound ~1680–1685 7.2–8.1 (aromatic H), 3.8 (OCH₃) 165–170 (C=O), 55–56 (OCH₃)
4MNB ~1663–1682 7.5–8.3 (aromatic H), 3.9 (OCH₃) 165–168 (C=O), 56 (OCH₃)
ES20 ~1665 7.3–8.0 (aromatic H), 2.4 (CH₃) 165 (C=O), 55 (OCH₃)

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